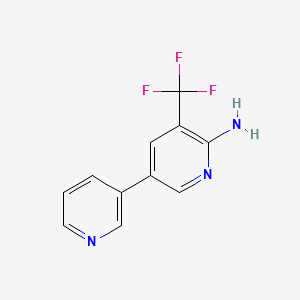

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring two pyridine rings and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of pyridine derivatives with trifluoromethylated intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of environmentally friendly techniques and green chemistry principles is also emphasized to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine is with a molecular weight of 239.20 g/mol. The presence of both pyridinyl and trifluoromethyl groups contributes to its lipophilicity and biological activity, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for:

- Oxidation: Formation of pyridine N-oxides.

- Reduction: Generation of reduced pyridine derivatives.

- Substitution Reactions: Creation of substituted pyridine derivatives with various functional groups.

Biology

In biological research, the compound is investigated for its potential as a ligand in biological assays. It has been studied for:

- Enzyme Interactions: Its ability to interact with enzymes, potentially modulating their activity.

- Neuroprotective Effects: Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Medicine

The compound shows promise in medicinal chemistry for:

- Anti-inflammatory Activity: Research indicates potential pathways through which it may inhibit inflammation.

- Anticancer Properties: Studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Comparative Studies

To understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Pyridin-3-yl)pyridin-2-amine | Lacks trifluoromethyl group | Different reactivity and lower potency |

| 6-(Trifluoromethyl)pyridin-2-amine | Lacks pyridin-3-yl group | Reduced biological relevance |

The presence of both the pyridinyl and trifluoromethyl groups in this compound enhances its electronic properties, leading to increased biological activity compared to its analogs .

Case Study 1: Anticancer Potential

A study screened derivatives of pyridine compounds for anticancer activities against various cancer cell lines. Results indicated that modifications similar to those found in this compound could enhance anticancer efficacy, with certain derivatives showing significant cytotoxic effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridine derivatives. The study found that some compounds effectively inhibited AChE and BChE, leading to increased levels of acetylcholine in neuronal systems. The most potent derivative demonstrated an IC50 value of approximately 34.81 µM against AChE, indicating potential for treating Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.

Quinolin-2-yl derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various chemical and biological applications.

Uniqueness

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .

Biologische Aktivität

5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine, a heterocyclic compound characterized by its dual pyridine rings and a trifluoromethyl group, has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

Chemical Structure:

- Molecular Formula: C10H8F3N3

- Molecular Weight: 239.2 g/mol

- CAS Number: 1214333-32-0

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Common synthetic routes include condensation reactions with trifluoromethylated intermediates under controlled conditions, employing catalysts and specific solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound can inhibit specific enzymes, thereby modulating metabolic pathways.

- Receptor Binding: It may bind to receptors involved in cellular signaling, influencing physiological responses.

These mechanisms suggest that the compound could serve as a lead for developing novel therapeutic agents targeting various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the structure-activity relationship (SAR) of related compounds, it was found that derivatives containing the trifluoromethyl group displayed enhanced antichlamydial activity compared to those lacking this substituent .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity | Reference |

|---|---|---|

| This compound | High | |

| Derivative without trifluoromethyl | Low | |

| Chlorinated analogue | Moderate |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It demonstrates cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Studies have shown that modifications in the molecular structure can significantly influence its effectiveness against different cancer types .

Case Study: Anticancer Activity Evaluation

In a comparative study, several derivatives were synthesized and tested against breast cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased potency, suggesting that such modifications could enhance the therapeutic index of these compounds .

Research Applications

This compound is being explored for various applications in scientific research:

- Drug Discovery: Its unique structure makes it a valuable scaffold for designing new drugs targeting infectious diseases and cancer.

- Material Science: The compound is also being investigated for use in advanced materials due to its chemical stability and reactivity.

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-4-8(6-17-10(9)15)7-2-1-3-16-5-7/h1-6H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGGMYHIORVJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.